4H-1,4-thiazine 1,1-dioxide
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Overview
Description
4H-1,4-Thiazine 1,1-dioxide is a heterocyclic compound that features a six-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide are responsible for their activity .
Biochemical Pathways
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-thiazine 1,1-dioxide typically involves the oxidation of 4H-1,4-thiazine. One common method is the use of 30% hydrogen peroxide in glacial acetic acid, which effectively converts 4H-1,4-thiazine to its dioxide form . Another approach involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4H-1,4-Thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiazine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 4H-1,4-thiazine.
Substitution: Substituted thiazine derivatives with functional groups like alkyl, aryl, or halogens.
Scientific Research Applications
4H-1,4-Thiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Comparison with Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Shares a similar sulfur-nitrogen ring structure but with different substitution patterns.
Phenothiazine: Another sulfur-nitrogen heterocycle with significant medicinal applications.
Uniqueness: 4H-1,4-Thiazine 1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives .
Properties
IUPAC Name |
4H-1,4-thiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNAEYJAVKHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are some of the synthetic routes used to prepare 4H-1,4-thiazine 1,1-dioxides?
A1: Several synthetic approaches have been explored to produce these compounds:
- Cyclization of Trifluoromethylated Sulfones: Trifluoromethylated sulfones like 3-amino-2-arylsulfonyl-4,4,4-trifluoro-3-hydroxybutanenitrile and 3-(aroylmethyl)sulfonyl-1,1,1-trifluoropropane-2,2,-diols can be cyclized to yield 4H-1,4-thiazine 1,1-dioxides. []
- Cycloaddition-Extrusion-Ring Expansion Reactions: Mesoionic oxazol-5-ones and oxazolin-5-ones can react with diphenylthiirene dioxide, undergoing cycloaddition, extrusion, and ring expansion to form the desired 4H-1,4-thiazine 1,1-dioxides. []
- Classical Synthesis: 4H-1,4-Thiazine 1,1-dioxide can be synthesized from cis and trans-2,6-Diethoxy-1,4-oxathiane 4,4-dioxide in boiling heptane. []
Q2: Has this compound shown any promising biological activity?
A2: While not extensively studied, a derivative, 3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide (Nifurtimox), has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [, ]
Q3: How does Nifurtimox (3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide) affect Trypanosoma cruzi?*
A3: In vitro studies show that Nifurtimox interferes with the parasite's ability to penetrate vertebrate cells at specific concentrations (10⁻⁴ and 10⁻⁵ M). [] Higher concentrations appear toxic to host cells, while lower concentrations seem ineffective. Intracellularly, Nifurtimox concentrations of 10⁻⁵ M and above completely halt the parasite's lifecycle, potentially by increasing its reproduction time. []
Q4: Are there structure-activity relationship (SAR) studies available for 4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxides against Trypanosoma cruzi?
A4: Yes, research has investigated the SAR of this compound class against Trypanosoma cruzi. [] While the specific findings are not detailed in the abstract, this line of research highlights the importance of understanding how structural modifications impact the compound's activity and potentially lead to the development of more effective antiparasitic agents.
Q5: Are there any known resistance mechanisms to Nifurtimox in Trypanosoma cruzi?
A5: Yes, a study successfully developed a strain of Trypanosoma cruzi resistant to a 100-fold higher concentration of Nifurtimox compared to the original strain. [] This finding emphasizes the need for further research into resistance mechanisms and strategies to combat drug resistance in parasitic diseases.
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